

In-Depth Technical Guide: 4,4'-Dichlorobenzhydrol (CAS 90-97-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4,4'-Dichlorobenzhydrol*

Cat. No.: B164927

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Chemical Information and Properties

4,4'-Dichlorobenzhydrol, with the CAS number 90-97-1, is a chlorinated aromatic alcohol. It is recognized as a metabolite of the insecticide DDT and serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its structural and physical properties are pivotal to its reactivity and applications.

Table 1: Chemical Identification and Properties

Property	Value	Reference
CAS Number	90-97-1	[1]
Molecular Formula	C ₁₃ H ₁₀ Cl ₂ O	[4]
Molecular Weight	253.12 g/mol	[4]
IUPAC Name	bis(4-chlorophenyl)methanol	[1]
Synonyms	4,4'-Dichlorodiphenylcarbinol, p,p'-Dichlorobenzhydrol, DBH	[1]
Appearance	White to off-white crystalline solid	[5]
Melting Point	91-95 °C	[5]
Boiling Point	386.1 °C at 760 mmHg (Predicted)	[5]
Solubility	Insoluble in water; Soluble in organic solvents like ethanol and acetone.	[5]
InChI Key	PHUYGURFBULKPA- UHFFFAOYSA-N	[1]
SMILES	C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)O)Cl	[1]

Safety and Toxicology

The safety profile of **4,4'-Dichlorobenzhydrol** indicates that it should be handled with care in a laboratory setting. While comprehensive toxicological data for this specific compound is limited, the available information and data for related compounds suggest potential hazards.

GHS Hazard Classification

Table 2: GHS Hazard Statements for **4,4'-Dichlorobenzhydrol**

Hazard Class	Hazard Statement
Skin corrosion/irritation	H315: Causes skin irritation
Serious eye damage/eye irritation	H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)	H335: May cause respiratory irritation
Acute toxicity, oral	H302: Harmful if swallowed

Source:[6]

Toxicological Data Summary

Detailed quantitative toxicological data such as LD50 (median lethal dose) for **4,4'-Dichlorobenzhydrol** is not readily available in the cited literature. However, for the related compound 4,4'-Dichlorobenzophenone (CAS 90-98-2), an intraperitoneal LD50 in mice has been reported as 200 mg/kg.[7] It is crucial to note that this is for a structurally similar but different compound. The primary hazards associated with **4,4'-Dichlorobenzhydrol** are irritation to the skin, eyes, and respiratory system.[1][6]

Table 3: Summary of Toxicological Information

Toxicological Endpoint	Finding	Compound	Reference
Acute Oral Toxicity	Harmful if swallowed (H302)	4,4'-Dichlorobenzhydrol	[6]
Skin Irritation	Causes skin irritation (H315)	4,4'-Dichlorobenzhydrol	[1][6]
Eye Irritation	Causes serious eye irritation (H319)	4,4'-Dichlorobenzhydrol	[1][6]
Respiratory Irritation	May cause respiratory irritation (H335)	4,4'-Dichlorobenzhydrol	[1][6]
Carcinogenicity	Inadequate information to assess carcinogenic potential	4,4'-Dichlorobenzophenone	[7]
Genotoxicity	No specific data available for 4,4'-Dichlorobenzhydrol. 2,4-Dichlorophenol, a related compound, has shown genotoxic effects in mice.[8]	2,4-Dichlorophenol	[8]
Reproductive/Developmental Toxicity	No specific data available for 4,4'-Dichlorobenzhydrol. Some dichlorinated phenols have shown embryo- and fetotoxicity at high doses in animal studies.[9]	Dichlorinated phenols	[9]

Handling Precautions:

Due to its irritant properties, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling **4,4'-Dichlorobenzhydrol**. Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.^[6]

Experimental Protocols

A significant application of **4,4'-Dichlorobenzhydrol** is its use as a dummy template in the synthesis of molecularly imprinted polymers (MIPs). These polymers are designed to have high selectivity for target molecules.

Synthesis of Molecularly Imprinted Magnetic Microspheres

This protocol is based on the work of Qiao, F., et al. (2016) for the preparation of molecularly imprinted ionic liquid magnetic microspheres for the rapid isolation of organochlorine pesticides.

Materials:

- **4,4'-Dichlorobenzhydrol** (dummy template)
- 1-Allyl-3-ethylimidazolium hexafluorophosphate (functional monomer)
- Methacrylic acid (co-functional monomer)
- Ethylene glycol dimethacrylate (EGDMA) (cross-linker)
- 2,2'-Azobisisobutyronitrile (AIBN) (initiator)
- Fe_3O_4 magnetic nanoparticles
- Oleic acid (stabilizer)
- Polyvinyl alcohol (PVA) (dispersant)
- Toluene (porogen)

- Methanol-acetic acid solution (for template removal)

Procedure:

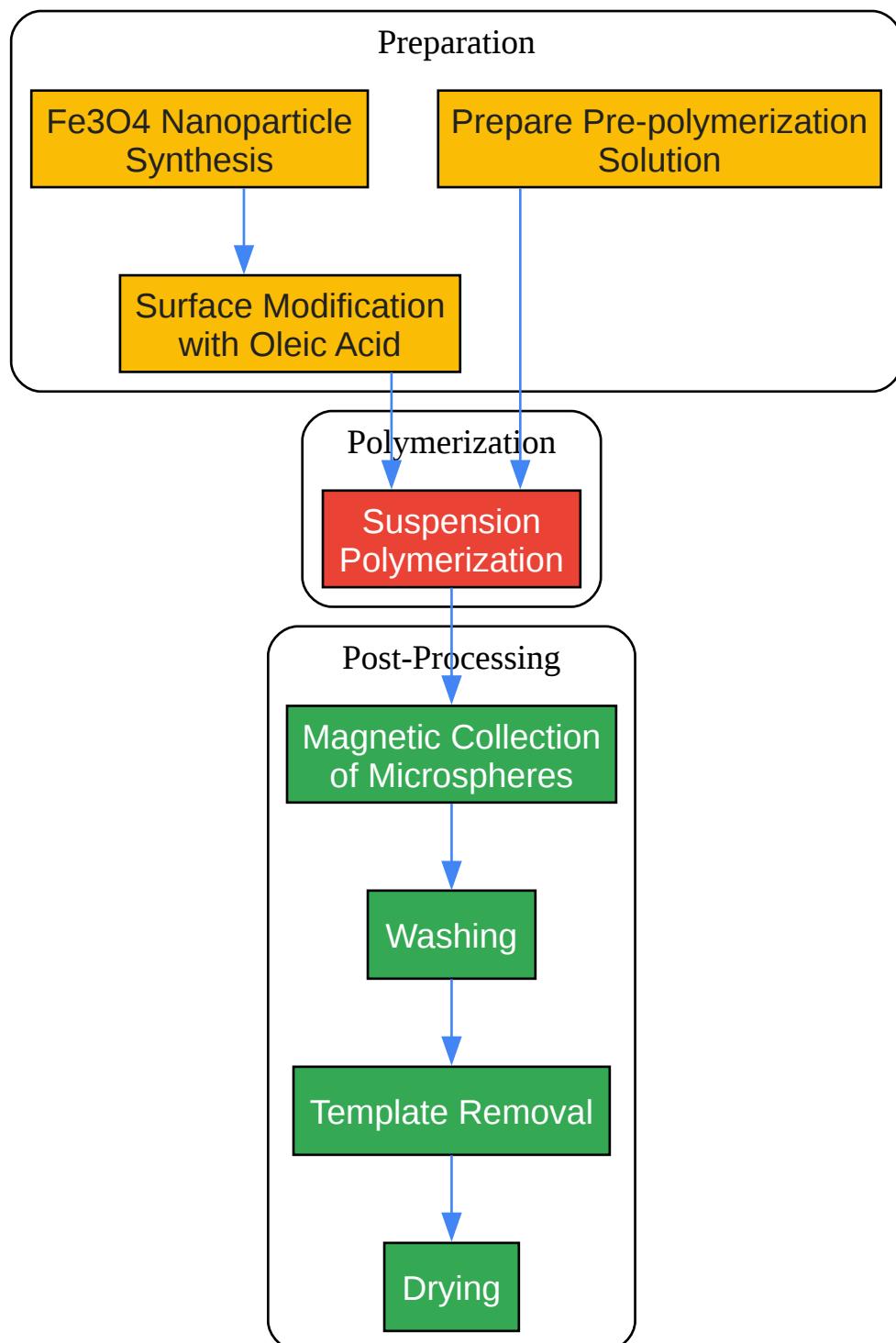
- Preparation of Fe_3O_4 nanoparticles: Synthesize Fe_3O_4 nanoparticles via a co-precipitation method.
- Surface modification of Fe_3O_4 nanoparticles: Modify the surface of the Fe_3O_4 nanoparticles with oleic acid.
- Preparation of the pre-polymerization solution:
 - Dissolve **4,4'-Dichlorobenzhydrol** (template) and the functional monomers (1-allyl-3-ethylimidazolium hexafluorophosphate and methacrylic acid) in toluene.
 - Allow the mixture to stand for a period to facilitate the formation of a complex between the template and functional monomers.
 - Add the cross-linker (EGDMA) and the initiator (AIBN) to the solution.
- Suspension Polymerization:
 - Disperse the surface-modified Fe_3O_4 nanoparticles in an aqueous solution of polyvinyl alcohol (PVA).
 - Add the pre-polymerization solution to the aqueous dispersion under stirring to form an emulsion.
 - Heat the mixture to initiate polymerization and continue for a specified time under a nitrogen atmosphere.
- Washing and Template Removal:
 - Collect the resulting magnetic microspheres using a magnet.
 - Wash the microspheres sequentially with water and methanol.
 - Remove the template molecule by washing with a methanol-acetic acid solution.

- Finally, wash with methanol to remove any residual acid and dry the product.

Visualization of Pathways and Workflows

Metabolic Pathway

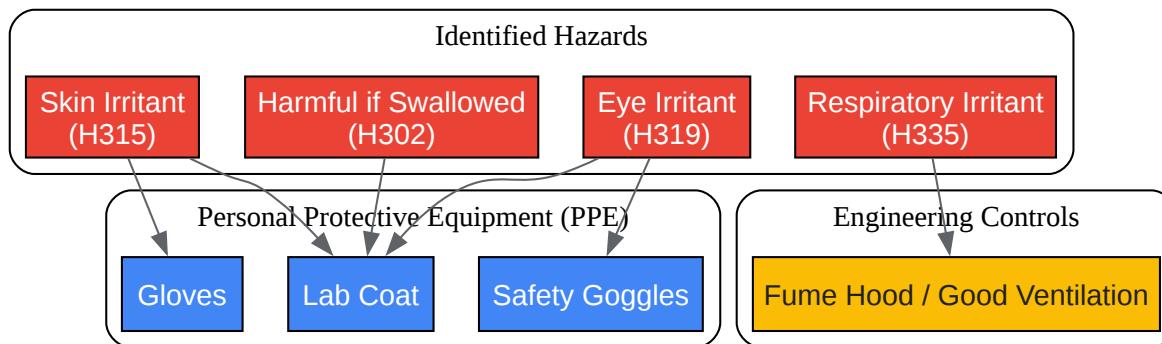
4,4'-Dichlorobenzhydrol is a known metabolite of the pesticide DDT. Its metabolism is expected to proceed via oxidation reactions catalyzed by Cytochrome P450 (CYP450) enzymes in the liver.^{[2][3]} The primary metabolic transformation is the oxidation of the secondary alcohol group to a ketone, forming 4,4'-dichlorobenzophenone.



[Click to download full resolution via product page](#)

Caption: Proposed metabolic pathway of **4,4'-Dichlorobenzhydrol**.

Experimental Workflow: Synthesis of Molecularly Imprinted Polymers


The synthesis of molecularly imprinted polymers using **4,4'-Dichlorobenzhydrol** as a template involves a multi-step process, from the preparation of magnetic nanoparticles to the final washing and drying of the functionalized microspheres.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of molecularly imprinted magnetic microspheres.

Logical Relationship: Hazard Identification and Handling

The identified hazards of **4,4'-Dichlorobenzhydrol** necessitate specific handling procedures to ensure laboratory safety. This logical diagram illustrates the relationship between the hazards and the required safety measures.

[Click to download full resolution via product page](#)

Caption: Logical relationship between hazards and safety precautions for **4,4'-Dichlorobenzhydrol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,4'-Dichlorobenzhydrol | C13H10Cl2O | CID 7033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. 4,4'-Dichlorobenzhydrol (CAS 90-97-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chembk.com [chembk.com]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. 4,4'-Dichlorobenzophenone | C13H8Cl2O | CID 7034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An evaluation of the teratogenicity of certain antinauseant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 4,4'-Dichlorobenzhydrol (CAS 90-97-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b164927#cas-number-90-97-1-chemical-information-and-safety]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com